17-Deoxy Cortienic Acid

Overview

Description

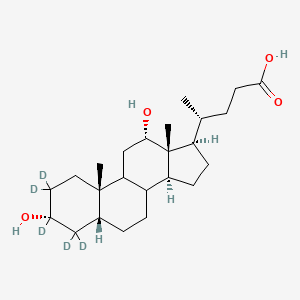

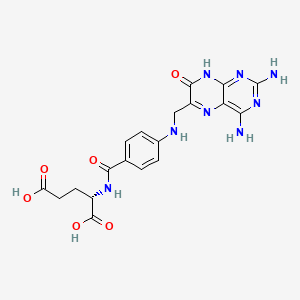

17-Deoxy Cortienic Acid, also known by its chemical name (11beta,17beta)-11-Hydroxy-3-oxoandrost-4-ene-17-carboxylic acid, is a member of the corticosterone family . It has a molecular formula of C20H28O4 and a molecular weight of 332.43 .

Chemical Reactions Analysis

One of the chemical reactions involving corticosteroids, which could potentially include this compound, is the Porter–Silber reaction. In this reaction, a yellow chromophore can be made by reacting a corticosteroid with phenyl hydrazine in sulfuric acid .Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored at temperatures between 2 to 8 °C . Its molecular formula is C20H28O4, and it has a molecular weight of 332.43 .Scientific Research Applications

Pharmacokinetics and Transdermal Delivery

One significant area of research regarding 17-Deoxy Cortienic Acid is its role in the pharmacokinetics and transdermal delivery of soft steroids, such as loteprednol etabonate. Studies have demonstrated that soft steroids like loteprednol etabonate are metabolized in vivo to produce this compound derivatives. These derivatives exhibit high permeability through skin or mucous membranes, similar to or better than comparable hard steroids, making them of interest for transdermal drug delivery applications (Loftsson & Bodor, 1994).

Antioxidant Activity

Another avenue of research has focused on the antioxidant activity of compounds and methods used for determining this activity. While not directly about this compound, understanding the methodologies for assessing antioxidant properties is crucial, as it can apply to the evaluation of this compound's potential antioxidant effects (Munteanu & Apetrei, 2021).

Psychoendocrine Research

Research has also delved into the pituitary-adrenal cortical system's response to psychological influences, including the impact of steroid compounds. While not directly linked to this compound, understanding the interaction between psychological stimuli and endocrine activity can provide insights into how related steroid compounds may influence human health (Mason, 1968).

Nanofibre Applications in Agriculture and Food Industry

Electrospun nanofibres, including those modified or derived from steroid compounds like this compound, have potential applications in agriculture and the food industry. These applications range from plant protection to the encapsulation of agrochemical materials, demonstrating the versatility of steroid-derived compounds in various sectors (Noruzi, 2016).

Diagnostic and Clinical Research

The role of stable isotopes, including those related to steroid compounds, has been explored in diagnostic and clinical research. These isotopes can be used for patient safety applications and understanding metabolic pathways, which may include the metabolism of steroids like this compound (Halliday & Rennie, 1982).

Mechanism of Action

Target of Action

17-Deoxy Cortienic Acid is a biochemical used in proteomics research . It is an ester derivative of cortienic acid etabonate

Mode of Action

It is known that it is involved in the metabolism of cortisol . More research is needed to fully understand its interaction with its targets and the resulting changes.

Biochemical Pathways

This compound is involved in a 17-deoxylation pathway in the metabolism of cortisol . This pathway has been established by the isolation of two 17-deoxy metabolites of cortisol. They have been identified as the 20α and 20β-hydroxy isomers of 3α,20-dihydroxy, 11-oxo-5β-pregnan-21-oic acids .

Action Environment

As a biochemical used in proteomics research, it is typically stored at -20° C for optimal stability .

Biochemical Analysis

Biochemical Properties

17-Deoxy Cortienic Acid plays a crucial role in biochemical reactions, particularly in the metabolism of cortisol. It interacts with enzymes such as 11β-hydroxysteroid dehydrogenase, which is involved in the conversion of cortisol to cortisone. This interaction is essential for regulating the levels of active glucocorticoids in the body. Additionally, this compound interacts with various proteins and biomolecules, influencing their activity and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact the expression of genes involved in the inflammatory response, thereby affecting the immune system’s function. Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent effects on cellular processes. For example, this compound can bind to 11β-hydroxysteroid dehydrogenase, inhibiting its activity and thereby increasing the levels of active cortisol. This inhibition can lead to changes in gene expression and cellular responses to stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, including alterations in metabolic pathways and cellular damage. Threshold effects have been observed, where a specific dosage level triggers a significant change in cellular responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of cortisol. It interacts with enzymes such as 11β-hydroxysteroid dehydrogenase, which plays a role in the conversion of cortisol to cortisone. This interaction affects the levels of active glucocorticoids and influences metabolic flux and metabolite levels. Additionally, this compound can impact other metabolic pathways by modulating the activity of key enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, this compound can bind to transport proteins that facilitate its movement across cell membranes, affecting its distribution within tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular metabolism. The localization of this compound within cells is essential for understanding its role in various biochemical processes .

properties

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-19-8-7-12(21)9-11(19)3-4-13-14-5-6-15(18(23)24)20(14,2)10-16(22)17(13)19/h9,13-17,22H,3-8,10H2,1-2H3,(H,23,24)/t13-,14-,15+,16-,17+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFVQCSDIKHROY-SEMYFXIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2394-25-4 | |

| Record name | 11beta-Hydroxy-3-oxoandrost-4-ene-17beta-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002394254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11β-Hydroxy-3-oxoandrost-4-ene-17β-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ6DZ5PY5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(|AS,2S)-2-Carboxy-|A-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid](/img/structure/B584730.png)